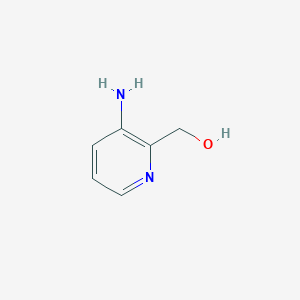

(3-Aminopyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCSVMNWPGRJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576244 | |

| Record name | (3-Aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52378-63-9 | |

| Record name | (3-Aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (3-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopyridin-2-yl)methanol, a substituted aminopyridine, represents a key building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring with both an amino and a hydroxymethyl substituent, offers versatile opportunities for chemical modification and the synthesis of diverse compound libraries. Aminopyridine derivatives have garnered significant interest for their biological activities, most notably as potassium channel blockers, which has led to their investigation in various therapeutic areas, including neurological disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, intended to serve as a valuable resource for researchers engaged in its use.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-3-(hydroxymethyl)pyridine, 3-(Hydroxymethyl)-2-pyridinamine | [1][2] |

| CAS Number | 52378-63-9 | [3] |

| Molecular Formula | C₆H₈N₂O | [4] |

| Molecular Weight | 124.14 g/mol | [4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 66-68 °C | [2] |

| Boiling Point (Predicted) | 320.7 ± 27.0 °C | [2] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.54 ± 0.10 | [2] |

| Solubility | Soluble in methanol. Aminopyridines are generally soluble in water and other polar organic solvents.[2][5] |

Synthesis and Purification

Synthetic Route: Reduction of 3-Aminopicolinic Acid

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 3-aminopicolinic acid (also known as 2-amino-3-pyridinecarboxylic acid).

Experimental Protocol:

Materials:

-

3-Aminopicolinic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Trichloromethane (for TLC)

-

Ethyl acetate (for extraction)

Procedure: [2]

-

In a three-necked flask, suspend 5 g of ethyl 2-aminonicotinate (0.0302 mol) in 80 mL of tetrahydrofuran.

-

Slowly add 13 g of sodium borohydride (0.2416 mol) powder to the suspension under constant stirring.

-

Stir the reaction mixture at 65 °C for 15 minutes.

-

Add 65 mL of methanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of trichloromethane:methanol (4:1).

-

Upon completion of the reaction, concentrate the mixture under vacuum while it is still hot.

-

To the concentrated residue, add 40 mL of a suitable solvent mixture and 1 g of sodium hydroxide.

-

Hydrolyze the mixture at 70-80 °C for 7-8 hours.

-

After the reaction is complete, separate the organic phase.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Concentrate the dried organic phase to yield this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]

Technical Guide: (3-Aminopyridin-2-yl)methanol (CAS No. 52378-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopyridin-2-yl)methanol, with the CAS registry number 52378-63-9 , is a heterocyclic organic compound featuring a pyridine ring substituted with both an aminomethyl and a hydroxyl group. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its structural isomers, such as (2-aminopyridin-3-yl)methanol and (3-aminopyridin-4-yl)methanol, are also utilized in various research and development applications, highlighting the importance of isomeric purity in synthetic processes. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 52378-63-9[3] |

| Molecular Formula | C₆H₈N₂O[1][2] |

| Molecular Weight | 124.14 g/mol [2] |

| Appearance | Solid or Semi-solid or liquid or lump |

| Boiling Point | 333.1ºC at 760mmHg[1] |

| Density | 1.257 g/cm³[1] |

| Flash Point | 155.3ºC[1] |

| Refractive Index | 1.627[1] |

| LogP | 0.73730[1] |

| PSA (Polar Surface Area) | 59.14 Ų[1] |

| pKa | 13.34±0.10 (Predicted)[2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C[2] |

Safety Information:

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Synthesis

This compound can be synthesized from commercially available precursors. One common route involves the reduction of 3-aminopicolinic acid (also known as 3-aminopyridine-2-carboxylic acid) or its ester derivatives.[1]

Experimental Protocol: Reduction of 3-Aminopicolinic Acid

While a detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the immediate search, a general procedure for the reduction of a related compound, ethyl 2-aminonicotinate, to (2-aminopyridin-3-yl)methanol provides a viable methodology that can be adapted.[4]

Reaction Scheme:

Figure 1: General synthesis route for this compound.

Materials:

-

3-Aminopicolinic acid or its ethyl ester

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in methanol)

-

Anhydrous tetrahydrofuran (THF)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, rotary evaporator, chromatography supplies)

Procedure (Adapted):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the starting material (3-aminopicolinic acid or its ester) in anhydrous THF.

-

Slowly add the reducing agent (e.g., a solution of LiAlH₄ in THF or a portion-wise addition of NaBH₄ followed by the dropwise addition of methanol) to the stirred reaction mixture, maintaining a controlled temperature (e.g., using an ice bath).

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a specified period, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and an aqueous base solution (e.g., 15% NaOH) to decompose the excess reducing agent and aluminum salts.

-

The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound [2]

| Spectroscopy | Predicted Data |

| ¹H NMR | Predicted spectrum available from chemical databases.[2] |

| ¹³C NMR | Predicted spectrum available from chemical databases.[2] |

| IR | Characteristic peaks expected for N-H (amine), O-H (alcohol), C-N, and C-O stretching, as well as aromatic C-H and C=C/C=N vibrations. |

| MS | Expected [M+H]⁺ at m/z 125.0715. |

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups—the pyridine nitrogen, the amino group, and the primary alcohol—allows for diverse chemical modifications and the construction of various molecular scaffolds.

While specific drug candidates synthesized directly from this compound are not prominently reported in the reviewed literature, its isomers are widely used. For instance, (2-Aminopyridin-3-yl)methanol is a known intermediate in the synthesis of the antidepressant mirtazapine.[4] This highlights the potential of aminopyridyl methanol scaffolds in the development of neurologically active compounds.

The general utility of aminopyridyl structures in medicinal chemistry is well-established. They are often incorporated into molecules designed to interact with a variety of biological targets, including enzymes and receptors.

Figure 2: Role of this compound as a building block in drug discovery.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. Its role is primarily established as a synthetic intermediate. However, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and inflammation.[5] This suggests that molecules derived from aminopyridyl methanol scaffolds could potentially modulate various signaling cascades, depending on the final molecular structure. Further research is required to explore the biological activities of compounds synthesized using this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile functional groups make it an attractive starting material for the synthesis of novel compounds. While detailed experimental protocols and biological activity data for this specific isomer are not as prevalent as for its counterparts, the established utility of the aminopyridyl methanol scaffold in drug discovery warrants further investigation into its applications. Researchers and drug development professionals can leverage this compound as a key building block in the design and synthesis of new therapeutic agents.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. Page loading... [guidechem.com]

- 3. 52378-63-9|this compound|BLD Pharm [bldpharm.com]

- 4. (2-Aminopyridin-3-yl)methanol | 23612-57-9 [chemicalbook.com]

- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Aminopyridin-2-yl)methanol

This technical guide provides a comprehensive overview of (3-Aminopyridin-2-yl)methanol, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, synthesis, and a notable application as a fluorescent probe for enzymatic activity.

Chemical Identity and Synonyms

The compound with the CAS number 52378-63-9 is systematically named This compound according to IUPAC nomenclature. It is also known by several synonyms, which are often encountered in literature and commercial listings.

Synonyms:

-

(3-Amino-2-pyridinyl)methanol

-

3-Amino-2-(hydroxymethyl)pyridine

-

2-Hydroxymethyl-3-aminopyridine

-

3-Amino-2-pyridinemethanol

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 52378-63-9 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Boiling Point | 333.1 ± 27.0 °C (Predicted) | [1] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 155.3 °C | [1] |

| pKa | 13.34 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.627 | [1] |

| Physical Form | Solid or Semi-solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere, kept in dark place | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the deprotection of a Boc-protected precursor, tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate. A general protocol for this transformation is provided below.

Materials:

-

tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate in a suitable organic solvent such as dichloromethane (DCM).

-

Deprotection: To the stirred solution, add an excess of a strong acid. For example, trifluoroacetic acid (TFA) can be added dropwise at room temperature, or a solution of hydrochloric acid in an organic solvent like dioxane or methanol can be used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of a weak base, such as sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over an anhydrous drying agent like sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

-

Application as a Fluorescent Probe for Aminopeptidase Activity

This compound has been identified as a fluorescent probe for the detection of aminopeptidase activity.[1] The general principle involves the enzymatic cleavage of a substrate that releases the fluorescent aminopyridine derivative.

Principle: A non-fluorescent or weakly fluorescent substrate, typically an amino acid or peptide conjugated to the amino group of this compound, is incubated with a sample containing aminopeptidase. The enzyme cleaves the amide bond, releasing the highly fluorescent this compound. The increase in fluorescence intensity is directly proportional to the aminopeptidase activity.

Experimental Workflow:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in a suitable buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the target aminopeptidase).

-

Prepare a solution of the sample to be tested (e.g., cell lysate, purified enzyme) in the same buffer.

-

-

Assay Execution:

-

In a microplate well or cuvette, mix the sample solution with the fluorogenic substrate solution.

-

Include appropriate controls, such as a blank (buffer and substrate only) and a positive control (purified aminopeptidase).

-

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals or at the end of the incubation period.

-

The excitation wavelength for this compound is in the range of 350-380 nm, with an emission peak around 500 nm.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank) from the sample readings.

-

Calculate the rate of increase in fluorescence, which corresponds to the aminopeptidase activity.

-

Visualizations

Below are diagrams illustrating the synthesis and experimental workflow described in this guide.

Caption: A workflow diagram illustrating the synthesis of this compound via deprotection.

Caption: Experimental workflow for the use of this compound as a fluorescent probe.

References

(3-Aminopyridin-2-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Aminopyridin-2-yl)methanol, a key building block in medicinal chemistry and materials science.

Core Molecular Data

This compound, identified by the CAS number 52378-63-9, is a pyridine derivative with significant potential in the synthesis of complex organic molecules.[1][2] Its structural isomers, such as (2-Aminopyridin-3-yl)methanol and (3-Aminopyridin-4-yl)methanol, are also recognized for their roles as versatile intermediates in pharmaceutical and agrochemical research.[3][4]

Below is a summary of the key quantitative data for this compound and its common isomers.

| Property | This compound | (2-Aminopyridin-3-yl)methanol | (3-Aminopyridin-4-yl)methanol | (6-Amino-3-pyridinyl)methanol |

| CAS Number | 52378-63-9[1][2] | 23612-57-9[3][5][6][7][8][9] | 152398-05-5[4][10] | 113293-71-3[11] |

| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O[3][5][6][8] | C₆H₈N₂O[4][10] | C₆H₈N₂O[11] |

| Molecular Weight | 124.14 g/mol | 124.14 g/mol [3][5][6][8] | 124.14 g/mol [4][10] | 124.14 g/mol [11] |

| Appearance | - | Yellow solid[3] | White to off-white crystalline powder[4] | White to Light yellow to Light orange powder to crystal[11] |

| Melting Point | - | - | 115-120 °C[4] | 120 °C[11] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of (2-Amino-pyridin-4-yl)-methanol

This protocol details the synthesis of (2-Amino-pyridin-4-yl)-methanol via the reduction of methyl 2-aminoisonicotinate using lithium aluminum hydride.[12]

Materials:

-

Methyl 2-aminoisonicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Benzene

-

Cooling water

Procedure:

-

Dissolve 26 g of lithium aluminum hydride in 800 mL of anhydrous tetrahydrofuran (THF).

-

Under stirring, slowly add a solution of 103 g of methyl 2-aminoisonicotinate in 600 mL of anhydrous THF.

-

Heat the resulting slurry to reflux for 3 hours.

-

After the reaction is complete, carefully quench the reaction by the addition of cooling water.

-

Collect the precipitate by filtration and wash it with 300 mL of THF.

-

Combine the filtrates and concentrate them under reduced pressure.

-

Recrystallize the residue from benzene to yield the final product.

Results: The procedure yields 61 g (73%) of (2-Amino-pyridin-4-yl)-methanol with a melting point of 80-81.5°C.[12] The product can be further analyzed by ¹H and ¹³C NMR spectroscopy and elemental analysis to confirm its structure and purity.[12]

Synthetic Pathway and Workflow

The general synthetic approach for producing aminopyridinylmethanols from their corresponding amino-substituted pyridine carboxylic acid esters is illustrated in the diagram below. This workflow highlights the key transformation of an ester functional group to a primary alcohol.

Caption: Synthetic workflow from ester to alcohol.

Applications in Research and Development

This compound and its isomers are valuable intermediates in several areas of chemical research and development:

-

Pharmaceutical Development: These compounds serve as crucial building blocks in the synthesis of a variety of pharmaceuticals.[3][4] Their unique structures allow for the introduction of diverse functional groups, making them essential for creating complex, biologically active molecules, including agents targeting neurological disorders.[3][4]

-

Biochemical Research: They are utilized in studies investigating enzyme inhibition and receptor binding, offering insights into biological pathways and potential therapeutic targets.[3][4]

-

Materials Science: The chemical properties of these compounds make them suitable for exploration in the development of novel materials, such as polymers and coatings.[3][4]

-

Agrochemicals: These intermediates are also used in the formulation of agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and herbicides.[3]

References

- 1. 52378-63-9|this compound|BLD Pharm [bldpharm.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (2-Amino-pyridin-3-yl)-methanol AldrichCPR 23612-57-9 [sigmaaldrich.com]

- 6. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Aminopyridin-3-yl)methanol | 23612-57-9 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. (2-Aminopyridin-3-yl)methanol [oakwoodchemical.com]

- 10. (3-Aminopyridin-4-yl)methanol | C6H8N2O | CID 14950620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

- 12. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of (3-Aminopyridin-2-yl)methanol

Introduction

(3-Aminopyridin-2-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its amino and alcohol functionalities. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. This guide outlines the expected spectroscopic data and provides standardized methodologies for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | d | 1H | H6 (Pyridine ring) |

| ~7.0 - 7.2 | dd | 1H | H4 (Pyridine ring) |

| ~6.5 - 6.7 | dd | 1H | H5 (Pyridine ring) |

| ~5.0 - 5.5 | br s | 2H | -NH₂ |

| ~4.5 - 4.7 | s | 2H | -CH₂OH |

| ~4.8 - 5.2 | t | 1H | -OH |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | C2 (Pyridine ring) |

| ~145 - 148 | C6 (Pyridine ring) |

| ~135 - 138 | C4 (Pyridine ring) |

| ~120 - 123 | C3 (Pyridine ring) |

| ~115 - 118 | C5 (Pyridine ring) |

| ~60 - 65 | -CH₂OH |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500–3200 | Strong, Broad | O-H stretch, H-bonded | Alcohol |

| 3400–3250 | Medium | N-H stretch | Primary Amine |

| 3100–3000 | Medium | C-H stretch | Aromatic (Pyridine) |

| 2950–2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| 1650–1580 | Medium | N-H bend | Primary Amine |

| 1600–1475 | Medium-Strong | C=C and C=N stretch | Aromatic (Pyridine) |

| 1320–1000 | Strong | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

| m/z Value | Interpretation |

| 124 | Molecular ion [M]⁺ |

| 107 | Loss of -OH radical |

| 106 | Loss of H₂O |

| 95 | Loss of -CH₂OH radical |

| 93 | Loss of -NH₂ and -CH₂OH fragments |

| 78 | Pyridine radical cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1] For ¹³C NMR, a higher concentration (around 20 mg) may be necessary.[1]

-

Transfer: Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.[1]

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence.[2] Set an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.[3] This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[3][4]

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Solvent for sample preparation (e.g., methanol, acetonitrile, water)[5]

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system.[5] The solvent should be compatible with the ionization technique.

-

Instrumentation:

-

Set the mass spectrometer to the appropriate ionization mode (e.g., positive ion ESI).

-

Calibrate the instrument using a known standard.

-

-

Sample Introduction: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Solubility Profile of (3-Aminopyridin-2-yl)methanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of (3-Aminopyridin-2-yl)methanol, a key building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a standardized experimental protocol for its determination. Furthermore, to aid researchers in its practical application, this guide presents solubility data for the structurally analogous compound, 2-aminopyridine, and a representative synthetic workflow.

Predicted Solubility of this compound

The solubility of a compound is a critical physicochemical property influencing its behavior in various stages of pharmaceutical development, from synthesis and purification to formulation and bioavailability. Based on the general principles of solubility, the presence of both a polar amino group and a hydroxyl group, in addition to the pyridine ring, suggests that this compound will exhibit a range of solubilities in different organic solvents. It is anticipated to be more soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents, while showing lower solubility in non-polar solvents.

Quantitative Solubility Data of a Structurally Related Compound

To provide a practical reference for researchers, the following table summarizes the experimentally determined mole fraction solubility (x₁) of 2-aminopyridine, a structurally similar compound, in a variety of organic solvents at different temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) of 2-Aminopyridine |

| Methanol | 273.15 | 0.2831 |

| 283.15 | 0.3533 | |

| 293.15 | 0.4355 | |

| 303.15 | 0.5303 | |

| 313.15 | 0.6366 | |

| Ethanol | 273.15 | 0.2315 |

| 283.15 | 0.2923 | |

| 293.15 | 0.3644 | |

| 303.15 | 0.4497 | |

| 313.15 | 0.5471 | |

| Acetonitrile | 273.15 | 0.0528 |

| 283.15 | 0.0691 | |

| 293.15 | 0.0898 | |

| 303.15 | 0.1162 | |

| 313.15 | 0.1499 | |

| N,N-Dimethylformamide (DMF) | 273.15 | 0.3342 |

| 283.15 | 0.4078 | |

| 293.15 | 0.4901 | |

| 303.15 | 0.5802 | |

| 313.15 | 0.6763 | |

| n-Hexane | 273.15 | 0.0039 |

| 283.15 | 0.0055 | |

| 293.15 | 0.0076 | |

| 303.15 | 0.0104 | |

| 313.15 | 0.0141 |

Data sourced from a study on the solubility of 2-aminopyridine.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a reliable technique for obtaining equilibrium solubility data.[1][2]

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature. Agitate the samples for a sufficient duration (e.g., 24-72 hours) to ensure that equilibrium is achieved. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature and immediately filter it through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a pre-prepared calibration curve.

-

Data Calculation: Calculate the solubility in terms of mole fraction, molarity, or grams per 100 g of solvent.

Visualizing the Synthetic Workflow

To provide context for the practical use of this compound, the following diagram illustrates a representative synthetic pathway for a related aminopyridinylmethanol. This workflow highlights the key steps involved in its preparation.

Caption: A representative synthetic workflow for an aminopyridinylmethanol.

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Logical workflow for experimental solubility determination.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug development. The provided data and protocols are intended to facilitate a deeper understanding of the solubility characteristics of this compound and to support its effective utilization in research and development endeavors.

References

Stability of (3-Aminopyridin-2-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the stability of the compound (3-Aminopyridin-2-yl)methanol under various stress conditions. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the principles of stability testing, potential degradation pathways, and recommended experimental protocols based on established regulatory guidelines and the chemical nature of related aminopyridine compounds.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development. Understanding its stability profile is a critical aspect of early-stage drug development, influencing formulation, packaging, storage conditions, and shelf-life.[1][2] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][3][4] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H8N2O | PubChem |

| Molecular Weight | 124.14 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich[5] |

| CAS Number | 52378-63-9 | Sigma-Aldrich[5] |

Potential Degradation Pathways

Based on the functional groups present in this compound (an amino group, a hydroxyl group, and a pyridine ring), several degradation pathways can be anticipated under stress conditions. The primary routes of degradation are likely to be oxidation and reactions related to the amino and hydroxyl functionalities. The pyridine ring itself is generally stable but can be susceptible to oxidation under harsh conditions.

A logical workflow for investigating these degradation pathways is outlined in the diagram below.

References

- 1. ijrpp.com [ijrpp.com]

- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. longdom.org [longdom.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound | 52378-63-9 [sigmaaldrich.com]

Commercial Availability and Synthetic Insights into (3-Aminopyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (3-Aminopyridin-2-yl)methanol, a valuable building block for pharmaceutical research and development. The document details available quantitative data, outlines synthetic approaches to related aminopyridine methanol isomers, and presents this information in a structured format for easy reference and comparison.

Commercial Availability

This compound is available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of key information from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Various Suppliers | 52378-63-9 | C₆H₈N₂O | 124.14 | Varies by supplier | Also known as 3-Amino-2-pyridinemethanol |

Note: Data is aggregated from multiple supplier websites and is subject to change. Please refer to the specific supplier's documentation for the most current information.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings. While a comprehensive dataset for this specific isomer is not uniformly available across all suppliers, the following table summarizes typical properties based on available safety data sheets for aminopyridine derivatives.

| Property | Value |

| Appearance | Off-white to yellow or brown crystalline powder or solid |

| Melting Point | Data not consistently available for this specific isomer |

| Boiling Point | Data not consistently available for this specific isomer |

| Solubility | Soluble in methanol |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is often between 2-8°C. |

Synthetic Approaches to Aminopyridine Methanols

General Synthesis Workflow

The synthesis of aminopyridine methanols often starts from a commercially available aminopicolinic acid or a related precursor. The general workflow involves the reduction of a carbonyl group to a hydroxyl group.

Example Experimental Protocol: Synthesis of (2-Amino-pyridin-4-yl)-methanol from Methyl 2-aminoisonicotinate

This protocol describes the synthesis of an isomer, (2-Amino-pyridin-4-yl)-methanol, and can serve as a procedural reference.

Materials:

-

Methyl 2-aminoisonicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Benzene

Procedure:

-

In a suitable reaction vessel, dissolve 26 g of lithium aluminum hydride in 800 mL of anhydrous THF under an inert atmosphere.

-

Slowly add a solution of 103 g of methyl 2-aminoisonicotinate in 600 mL of anhydrous THF to the stirred LiAlH₄ suspension.

-

Heat the resulting slurry to reflux and maintain for 3 hours.

-

After the reaction is complete, cool the mixture and carefully quench the reaction by the slow addition of water.

-

Filter the precipitate and wash it with 300 mL of THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Recrystallize the residue from benzene to yield (2-Amino-pyridin-4-yl)-methanol.

Applications in Drug Discovery and Development

Aminopyridine scaffolds are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific biological activities for this compound are not extensively documented, its utility as a synthetic intermediate is well-established. It serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Derivatives of aminopyridine methanols have been investigated for a variety of biological activities. The amino and hydroxyl functionalities provide convenient handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a commercially available and valuable building block for the synthesis of novel compounds in the field of drug discovery. While detailed experimental protocols for its synthesis and specific biological activities are not widely published, the synthetic methodologies for related isomers provide a strong foundation for its preparation and derivatization. Its versatile chemical structure, featuring both an amino and a hydroxyl group on a pyridine scaffold, makes it an attractive starting point for the development of new therapeutic agents. Researchers and scientists are encouraged to consult supplier documentation for the most accurate and up-to-date information on this compound.

An In-depth Technical Guide to the Safety and Handling of (3-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of (3-Aminopyridin-2-yl)methanol and its closely related isomers. Due to the limited availability of data for this compound specifically, this document incorporates information from structurally similar compounds, including other aminopyridinylmethanol isomers and 3-aminopyridine, to provide a thorough safety assessment. All data derived from related compounds are clearly indicated.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of aminopyridinylmethanol isomers is presented in Table 1. This data is essential for the safe handling and storage of these compounds.

Table 1: Physical and Chemical Properties of Aminopyridinylmethanol Isomers

| Property | (2-Aminopyridin-3-yl)methanol[1] | (3-Aminopyridin-4-yl)methanol[2] | (6-Aminopyridin-3-yl)methanol | 3-Aminopyridine[3] |

| Molecular Formula | C₆H₈N₂O[1] | C₆H₈N₂O[2] | C₆H₈N₂O | C₅H₆N₂ |

| Molecular Weight | 124.14 g/mol [1] | 124.14 g/mol [2] | 124.14 g/mol | 94.12 g/mol |

| Appearance | Solid | --- | --- | Crystalline solid |

| Melting Point | --- | --- | --- | 60-63 °C |

| Boiling Point | --- | --- | --- | 248 °C |

| Solubility | --- | --- | --- | Soluble in water |

| CAS Number | 23612-57-9[1] | 152398-05-5[2] | 87034-94-6 | 462-08-8 |

Data for this compound is not readily available and is expected to be similar to its isomers. --- indicates data not found.

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The Globally Harmonized System (GHS) classifications for related compounds are summarized in Table 2. It is recommended to handle this compound with the same precautions.

Table 2: GHS Hazard Classifications for Aminopyridinylmethanol Isomers and 3-Aminopyridine

| Hazard Class | (2-Aminopyridin-3-yl)methanol[1] | (3-Aminopyridin-4-yl)methanol[2] | (6-Aminopyridin-3-yl)methanol[4] | 3-Aminopyridine |

| Acute Toxicity, Oral | Category 3 (Toxic if swallowed)[1] | Category 4 (Harmful if swallowed)[2] | Category 4 (Harmful if swallowed)[4] | Category 3 (Toxic if swallowed) |

| Acute Toxicity, Dermal | --- | --- | --- | Category 3 (Toxic in contact with skin) |

| Acute Toxicity, Inhalation | --- | --- | Category 4 (Harmful if inhaled)[4] | Category 3 (Toxic if inhaled) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] | --- | Category 2 (Causes skin irritation)[4] | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[1] | --- | Category 2A (Causes serious eye irritation)[4] | Category 2A (Causes serious eye irritation) |

| STOT - Single Exposure | Category 3 (May cause respiratory irritation)[1] | --- | Category 3 (May cause respiratory irritation)[4] | Category 3 (May cause respiratory irritation) |

| STOT - Repeated Exposure | --- | --- | --- | Category 2 |

STOT: Specific Target Organ Toxicity --- indicates data not found.

First-Aid Measures

In the event of exposure to this compound or its isomers, immediate medical attention is crucial. The following first-aid measures are recommended based on the safety data for related compounds.

Table 3: First-Aid Measures

| Exposure Route | Recommended Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3] Store locked up.[3] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound and its isomers.

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6][7] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[6] |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is recommended.[6] |

Experimental Protocols

General Synthesis Protocol: Reduction of a Pyridine-2-carboxylate

Objective: To synthesize a this compound derivative via the reduction of the corresponding ester.

Materials:

-

Appropriate methyl 3-aminopyridine-2-carboxylate derivative

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Methanol

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of the starting ester in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ or methanol for NaBH₄) is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Reduction: The reducing agent (e.g., LiAlH₄ or NaBH₄) is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or an appropriate aqueous solution (e.g., Rochelle's salt solution for LiAlH₄ reductions).

-

Workup: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified using a suitable technique, such as column chromatography on silica gel or recrystallization, to yield the pure this compound derivative.

Note: This is a generalized protocol and the specific reaction conditions (e.g., solvent, temperature, reaction time, and purification method) must be optimized for the specific substrate.

Biological Activity and Signaling Pathways

Aminopyridines are known to act as potassium channel blockers.[8][9][10] This is their primary mechanism of action, which leads to their effects on the nervous system. Specifically, 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine are used in the treatment of neurological disorders.[9][10] By blocking voltage-gated potassium channels, these compounds prolong the action potential duration, which can enhance neurotransmitter release at the neuromuscular junction and improve nerve conduction in demyelinated axons.[11] While the specific signaling pathway for this compound has not been elucidated, it is plausible that it shares this general mechanism of action with other aminopyridines.

Caption: General mechanism of action of aminopyridines.

Experimental and Logical Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for a researcher using this compound in a laboratory setting.

Caption: General experimental workflow.

Chemical Spill Response Workflow

In the case of an accidental spill, a clear and logical response is necessary to ensure safety.

Caption: Chemical spill response workflow.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential toxicity. While specific data for this isomer is limited, information from related compounds provides a strong basis for a comprehensive safety protocol. Researchers, scientists, and drug development professionals should adhere to the guidelines outlined in this document, including the use of appropriate personal protective equipment, proper handling and storage procedures, and preparedness for emergency situations. Further research is needed to fully characterize the toxicological and biological properties of this compound.

References

- 1. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-Aminopyridin-4-yl)methanol | C6H8N2O | CID 14950620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. (6-Aminopyridin-3-yl)methanol | C6H8N2O | CID 2794829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. echemi.com [echemi.com]

- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 9. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Aminopyridin-2-yl)methanol from 3-Aminopicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (3-Aminopyridin-2-yl)methanol, a valuable building block in medicinal chemistry, from 3-aminopicolinonitrile. Two primary reductive methods are presented: a robust reduction using Lithium Aluminum Hydride (LiAlH4) and a milder alternative employing Sodium Borohydride with a Nickel(II) Chloride catalyst. These protocols are designed to offer reliable and reproducible methods for the preparation of this compound in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of both an amino group and a hydroxymethyl group on the pyridine ring provides versatile handles for further chemical modifications, making it an attractive scaffold for drug discovery and development. The synthesis of this compound is most directly achieved through the reduction of the nitrile functionality of readily available 3-aminopicolinonitrile. This document outlines two effective methods for this transformation, providing detailed experimental procedures, data presentation, and workflow diagrams to aid researchers in their synthetic efforts.

Synthetic Pathways

The primary transformation in the synthesis of this compound from 3-aminopicolinonitrile is the reduction of a nitrile to a primary amine. Two common and effective methods for this are reduction with a strong hydride agent like Lithium Aluminum Hydride (LiAlH4) and a milder, catalytic approach using Sodium Borohydride (NaBH4) in the presence of a transition metal salt like Nickel(II) Chloride.

Caption: Overview of synthetic routes for this compound.

Data Presentation

The following table summarizes the key reaction parameters for the two proposed synthetic methods. The data is based on general procedures for nitrile reductions and may require optimization for the specific substrate.

| Parameter | Method A: LiAlH4 Reduction | Method B: NaBH4/NiCl2 Reduction |

| Starting Material | 3-Aminopicolinonitrile | 3-Aminopicolinonitrile |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | Sodium Borohydride (NaBH4) |

| Catalyst | None | Nickel(II) Chloride Hexahydrate (NiCl2·6H2O) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Methanol (MeOH) |

| Stoichiometry (Reagent) | 1.5 - 2.0 equivalents | 4.0 - 5.0 equivalents |

| Stoichiometry (Catalyst) | N/A | 0.2 - 0.5 equivalents |

| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |

| Reaction Time | 2 - 6 hours | 0.5 - 3 hours |

| Work-up | Aqueous quench (e.g., Fieser work-up) | Aqueous work-up and extraction |

| Typical Yield | Moderate to High | Moderate to High |

| Purity | Good to Excellent (after purification) | Good (after purification) |

Experimental Protocols

Method A: Reduction with Lithium Aluminum Hydride (LiAlH4)

This protocol describes the reduction of 3-aminopicolinonitrile using the powerful reducing agent Lithium Aluminum Hydride. This method is highly effective but requires stringent anhydrous conditions and careful handling of the pyrophoric LiAlH4.

Materials:

-

3-Aminopicolinonitrile

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Celite

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: In the flask, prepare a suspension of LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice bath.

-

Addition of Starting Material: Dissolve 3-aminopicolinonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled LiAlH4 suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add deionized water (1 volume relative to LiAlH4), followed by the dropwise addition of 15% NaOH solution (1 volume relative to LiAlH4), and finally deionized water (3 volumes relative to LiAlH4). This sequential addition is crucial for the safe quenching of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.

-

Filtration: Stir the resulting suspension at room temperature for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or DCM.

-

Extraction and Purification: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for the LiAlH4 reduction method.

Method B: Catalytic Reduction with Sodium Borohydride and Nickel(II) Chloride

This protocol provides a milder and often safer alternative to the LiAlH4 reduction. The combination of Sodium Borohydride and a catalytic amount of Nickel(II) Chloride forms nickel boride in situ, which is the active reducing species.

Materials:

-

3-Aminopicolinonitrile

-

Sodium Borohydride (NaBH4)

-

Nickel(II) Chloride Hexahydrate (NiCl2·6H2O)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopicolinonitrile (1.0 equivalent) and NiCl2·6H2O (0.2 equivalents) in methanol (10-15 volumes).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add Sodium Borohydride (4.0 equivalents) portion-wise over 30-60 minutes. A black precipitate of nickel boride will form, and hydrogen gas will evolve. Ensure adequate ventilation.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, carefully add deionized water to quench any remaining NaBH4.

-

Extraction and Purification: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the NaBH4/NiCl2 reduction method.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. It should be handled with extreme care in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

-

Sodium Borohydride (NaBH4): NaBH4 is a flammable solid and can react with acidic solutions to produce flammable hydrogen gas. It is less reactive than LiAlH4 but should still be handled with care.

-

Nickel(II) Chloride (NiCl2): Nickel compounds are toxic and potential carcinogens. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon standing. Use freshly distilled or peroxide-free THF. Methanol, ethyl acetate, and dichloromethane are flammable and should be handled in a well-ventilated fume hood.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H and N-H stretching).

-

Melting Point: To assess the purity of the solid product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Concluding Remarks

The protocols described in these application notes provide two effective methods for the synthesis of this compound from 3-aminopicolinonitrile. The choice between the LiAlH4 and NaBH4/NiCl2 methods will depend on the available laboratory facilities, safety considerations, and the desired scale of the reaction. For large-scale synthesis, the milder and less hazardous NaBH4/NiCl2 system may be preferable. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for achieving the best yield and purity for this specific transformation.

Synthesis of (3-Aminopyridin-2-yl)methanol: A Detailed Experimental Protocol

This document provides a comprehensive guide for the synthesis of (3-Aminopyridin-2-yl)methanol, a valuable building block in the development of novel therapeutics. The protocol outlines a multi-step synthesis beginning with the oxidation of 2-methyl-3-nitropyridine, followed by the reduction of the nitro group, and culminating in the reduction of the aldehyde functionality to the desired primary alcohol. This application note is intended for researchers and scientists in the fields of organic chemistry and drug development.

Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

| Step | Reactant | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2-Methyl-3-nitropyridine | Selenium dioxide | Dioxane | Reflux | 16 | ~70 |

| 2 | 3-Nitropyridine-2-carboxaldehyde | Iron powder, Acetic acid | Ethanol | Reflux | 2 | Not specified |

| 3 | 3-Aminopyridine-2-carboxaldehyde | Sodium borohydride | Methanol | 0 to RT | 4 | Not specified |

Experimental Protocols

Step 1: Synthesis of 3-Nitropyridine-2-carboxaldehyde

This step involves the oxidation of the methyl group of 2-methyl-3-nitropyridine to an aldehyde using selenium dioxide.

Materials:

-

2-Methyl-3-nitropyridine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Silica gel for flash chromatography

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 2-methyl-3-nitropyridine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After cooling to room temperature, filter the mixture to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the residue by flash chromatography on silica gel, eluting with a 1:1 mixture of hexanes and ethyl acetate to yield 3-nitropyridine-2-carboxaldehyde.[1]

Step 2: Synthesis of 3-Aminopyridine-2-carboxaldehyde

This step involves the reduction of the nitro group of 3-nitropyridine-2-carboxaldehyde to an amine using iron powder in acetic acid.

Materials:

-

3-Nitropyridine-2-carboxaldehyde

-

Iron powder (Fe)

-

Glacial acetic acid

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-nitropyridine-2-carboxaldehyde (1.0 eq) in a mixture of ethanol and acetic acid.

-

Add iron powder (4.0 eq) to the solution.

-

Heat the resulting mixture to reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature and filter to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-aminopyridine-2-carboxaldehyde.[2]

Step 3: Synthesis of this compound

This final step involves the reduction of the aldehyde group of 3-aminopyridine-2-carboxaldehyde to a primary alcohol using sodium borohydride.

Materials:

-

3-Aminopyridine-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ammonium chloride (NH₄Cl) solution (aqueous)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-aminopyridine-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of aqueous ammonium chloride solution at 0 °C.

-

Stir the mixture for 2 hours.

-

Extract the product with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

References

Application Notes & Protocols for the Purification of (3-Aminopyridin-2-yl)methanol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Aminopyridin-2-yl)methanol is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its purification is a critical step to ensure the quality and reliability of subsequent reactions and final products. Column chromatography, particularly using silica gel, is a widely employed and effective technique for the purification of aminopyridine derivatives. This document provides a detailed protocol and application notes for the purification of this compound using this method. The basic nature of the amino group on the pyridine ring can lead to tailing on silica gel; this can often be mitigated by the addition of a small percentage of a basic modifier, such as triethylamine or ammonia, to the mobile phase.

Data Presentation

The following table summarizes typical quantitative data obtained during the purification of this compound by silica gel column chromatography. These values are representative and may vary depending on the specific experimental conditions.

| Parameter | Value |

| Chromatography Mode | Normal Phase |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Column Dimensions | 30 cm length x 2 cm diameter |

| Mobile Phase | Dichloromethane:Methanol (95:5) + 0.5% Triethylamine |

| Elution Mode | Isocratic |

| Flow Rate | ~2 mL/min (gravity-driven) |

| TLC Analysis (Rf) | Crude: Multiple spots; Pure Product: ~0.4 |

| Crude Sample Loading | 1.0 g |

| Yield of Pure Fraction | 0.85 g (85%) |

| Purity (by HPLC) | >98% |

| Detection Method | UV (254 nm) for TLC analysis |

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents:

-

Crude this compound

-

Silica Gel (60-120 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Triethylamine (TEA)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand, washed and dried

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

2. Preparation of the Column:

-

Ensure the glass column is clean, dry, and vertically clamped to a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer (approx. 1 cm) of sand over the cotton plug.

-

Prepare a slurry of silica gel in the mobile phase (DCM:MeOH 95:5 + 0.5% TEA). For a 30 cm x 2 cm column, approximately 30-40 g of silica gel will be needed.

-

Carefully pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

-

Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.

-

Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase during sample and solvent addition.

-

Continuously add the mobile phase and allow it to run through the column until the packed bed is stable and the solvent level is just above the top layer of sand.

3. Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, then evaporating the solvent to obtain a free-flowing powder.

-

Carefully add the prepared sample to the top of the column.

-

If using the wet-loading method, use a pipette to transfer the dissolved sample onto the top layer of sand.

-

If using the dry-loading method, carefully add the silica-adsorbed sample to the top of the column to form an even layer.

-

Gently open the stopcock and allow the sample to enter the packed bed.

-

Add a small amount of the mobile phase to wash any residual sample from the column walls onto the packed bed.

-

Once the sample has fully entered the silica gel, carefully fill the column with the mobile phase.

4. Elution and Fraction Collection:

-

Begin the elution by adding the mobile phase to the top of the column and opening the stopcock to achieve a steady flow rate (e.g., a drop rate of about 1-2 drops per second).

-

Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL per tube).

-

Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).[1]

-

For TLC analysis, spot the crude mixture, the collected fractions, and a co-spot (crude and fraction) on a TLC plate.

-

Develop the TLC plate in a chamber saturated with the mobile phase.

-

Visualize the spots under a UV lamp at 254 nm and identify the fractions containing the pure product.

5. Isolation of the Purified Compound:

-

Combine the fractions that contain the pure this compound, as determined by TLC analysis.

-

Remove the solvent from the combined pure fractions using a rotary evaporator.

-

The resulting solid or oil is the purified this compound.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or mass spectrometry.